3-Bromo-2,6-diiodobenzoic acid
Description
3-Bromo-2,6-diiodobenzoic acid is a halogenated benzoic acid derivative characterized by bromine and iodine substituents at the 3-, 2-, and 6-positions of the aromatic ring. The compound’s unique electronic and steric profile arises from the combination of bromine (moderately electron-withdrawing) and iodine (strongly electron-withdrawing and polarizable).
Properties
Molecular Formula |
C7H3BrI2O2 |
|---|---|
Molecular Weight |
452.81 g/mol |
IUPAC Name |
3-bromo-2,6-diiodobenzoic acid |
InChI |
InChI=1S/C7H3BrI2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H,11,12) |
InChI Key |
NJSNSLGZTOOXIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Br)I)C(=O)O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-diiodobenzoic acid typically involves the iodination and bromination of benzoic acid derivatives. One common method involves the use of 2,6-diiodobenzoic acid as a starting material, which is then brominated at the 3-position using bromine or a brominating agent under controlled conditions .
Industrial Production Methods
Industrial production of 3-Bromo-2,6-diiodobenzoic acid may involve multi-step synthesis processes, including halogenation reactions. The process generally requires precise control of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,6-diiodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
3-Bromo-2,6-diiodobenzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2,6-diiodobenzoic acid involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
3-Bromo-2,6-dihydroxybenzoic Acid (CAS 3883-95-2)
- Structural Differences : Replaces iodine atoms at positions 2 and 6 with hydroxyl (-OH) groups.
- Impact on Properties :
3-Bromo-2,6-dimethoxybenzoic Acid (CAS 73219-89-3)
- Structural Differences : Methoxy (-OCH₃) groups replace iodine at positions 2 and 4.
- Impact on Properties: Lower acidity (pKa ~4.2) due to electron-donating methoxy groups. Enhanced lipophilicity, making it more suitable for membrane permeability in drug design (e.g., Remoxipride) .
Extended Aromatic Systems
7-Bromo-3-hydroxy-2-naphthoic Acid (CAS 4068-76-2)
- Structural Differences : Naphthalene core replaces benzene, with bromine at position 7 and hydroxyl at position 3.
- Impact on Properties: Extended π-conjugation increases UV absorption (λmax ~320 nm vs. ~280 nm for benzoic acid analogs). Lower solubility in polar solvents due to larger hydrophobic surface area . Potential for intercalation in biological systems, relevant to anticancer drug development.
Ester and Heterocyclic Derivatives
Methyl 5-bromo-2-hydroxybenzoate (CAS 72135-36-5)
3-Bromo-2,4-diphenylfuran (CAS Not Provided)
- Structural Differences : Furan ring replaces benzene, with bromine at position 3 and phenyl groups at positions 2 and 4.
- Impact on Properties :
Key Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Table 2: Reactivity Comparison
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